molecular formula C6H9FO4 B13452203 4-Ethoxy-2-fluoro-4-oxobutanoic acid

4-Ethoxy-2-fluoro-4-oxobutanoic acid

Cat. No.: B13452203
M. Wt: 164.13 g/mol
InChI Key: ZHOIAPQJVQTSHF-UHFFFAOYSA-N
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Description

4-Ethoxy-2-fluoro-4-oxobutanoic acid is an organic compound that belongs to the class of fatty acid esters It is characterized by the presence of an ethoxy group, a fluoro substituent, and a ketone functional group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-fluoro-4-oxobutanoic acid typically involves the esterification of 4-oxobutanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of acidic catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-fluoro-4-oxobutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-ethoxy-2-fluoro-4-hydroxybutanoic acid.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: 4-Ethoxy-2-fluoro-4-hydroxybutanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-2-fluoro-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-fluoro-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells The presence of the fluoro substituent can enhance its binding affinity to target proteins, leading to more potent biological effects

Comparison with Similar Compounds

4-Ethoxy-2-fluoro-4-oxobutanoic acid can be compared with other similar compounds such as:

    4-Ethoxy-4-oxobutanoic acid: Lacks the fluoro substituent, resulting in different chemical properties and reactivity.

    2-Fluoro-4-oxobutanoic acid: Lacks the ethoxy group, leading to variations in its chemical behavior and applications.

    4-Ethoxy-2,4-dioxobutanoic acid:

The presence of both the ethoxy and fluoro groups in this compound makes it unique and potentially more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C6H9FO4

Molecular Weight

164.13 g/mol

IUPAC Name

4-ethoxy-2-fluoro-4-oxobutanoic acid

InChI

InChI=1S/C6H9FO4/c1-2-11-5(8)3-4(7)6(9)10/h4H,2-3H2,1H3,(H,9,10)

InChI Key

ZHOIAPQJVQTSHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)O)F

Origin of Product

United States

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